molecular formula C20H24N4O5 B13708994 Thalidomide-5-(C6-amine)

Thalidomide-5-(C6-amine)

Cat. No.: B13708994
M. Wt: 400.4 g/mol
InChI Key: NEIBHOLGDPAEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-(C6-amine) is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in treating various conditions. Thalidomide-5-(C6-amine) is a proteolytic targeting chimera (PROTAC) building block that contains an E3 ligase ligand substituted with a terminal amine group . This compound is primarily used in research for its ability to modify proteins and antibodies through chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-(C6-amine) involves the modification of thalidomide to introduce a terminal amine group. This can be achieved through a series of chemical reactions, including the use of reagents such as NHS esters or carboxylic acids in the presence of coupling agents like EDC or HATU .

Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(C6-amine) are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound is suitable for research applications.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-(C6-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    NHS Esters: Used for amine-reactive labeling.

    EDC or HATU: Coupling agents for forming amide bonds.

    Alkyne, BCN, DBCO: Reagents for click chemistry reactions.

Major Products: The major products formed from these reactions are stable amide bonds or triazole linkages, which are useful for modifying proteins and antibodies .

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H24N4O5/c21-9-3-1-2-4-10-22-17(26)12-5-6-13-14(11-12)20(29)24(19(13)28)15-7-8-16(25)23-18(15)27/h5-6,11,15H,1-4,7-10,21H2,(H,22,26)(H,23,25,27)

InChI Key

NEIBHOLGDPAEAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.